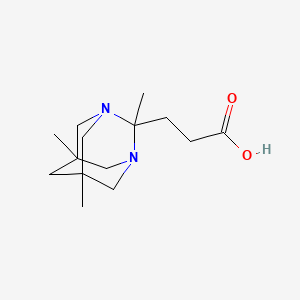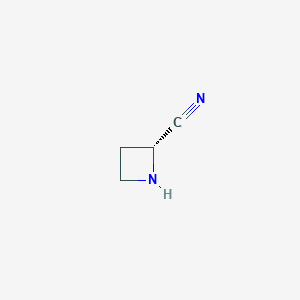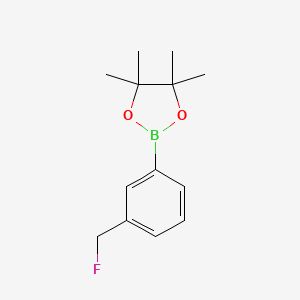![molecular formula C15H12ClF3N2O3S B15201847 4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide CAS No. 64058-75-9](/img/structure/B15201847.png)
4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a trifluoroacetanilide moiety, which is known for its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-methylphenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide may involve large-scale batch or continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing the production costs and environmental impact. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetanilide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reagents like potassium permanganate for oxidation or sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: It is employed in biochemical assays and studies to investigate enzyme interactions and protein modifications.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient in certain medications.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of 4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylphenol: This compound shares a similar chlorinated phenyl structure but lacks the sulfonylamino and trifluoroacetanilide moieties.
4-Chloro-2-methylphenol: Another related compound with a chlorinated phenyl ring, differing in the position of the chlorine and methyl groups.
Uniqueness
4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoroacetanilide moiety enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, the sulfonylamino group provides unique binding properties, allowing for specific interactions with molecular targets.
Eigenschaften
CAS-Nummer |
64058-75-9 |
|---|---|
Molekularformel |
C15H12ClF3N2O3S |
Molekulargewicht |
392.8 g/mol |
IUPAC-Name |
N-[4-[(2-chloro-5-methylphenyl)sulfonylamino]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H12ClF3N2O3S/c1-9-2-7-12(16)13(8-9)25(23,24)21-11-5-3-10(4-6-11)20-14(22)15(17,18)19/h2-8,21H,1H3,(H,20,22) |
InChI-Schlüssel |
FUARUYLLTUILFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


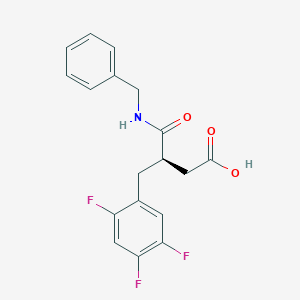
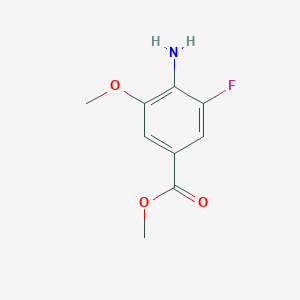
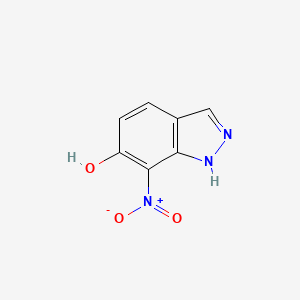

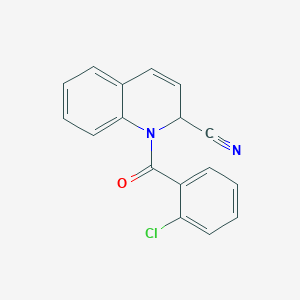
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-](/img/structure/B15201798.png)

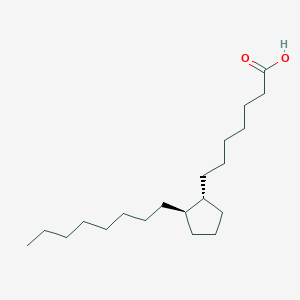
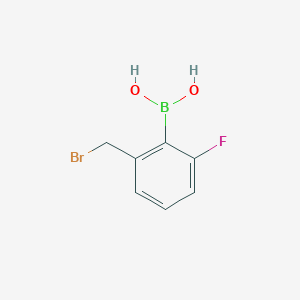

![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)
